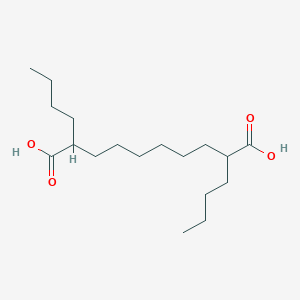

2,9-Dibutyldecanedioic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,9-dibutyldecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-3-5-11-15(17(19)20)13-9-7-8-10-14-16(18(21)22)12-6-4-2/h15-16H,3-14H2,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBZTLMZPJRAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCCCCC(CCCC)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570842 | |

| Record name | 2,9-Dibutyldecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45266-20-4 | |

| Record name | 2,9-Dibutyldecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,9 Dibutyldecanedioic Acid and Its Precursors

Regioselective and Stereoselective Synthesis of Branched Dicarboxylic Acids

The synthesis of a molecule with multiple stereocenters and specific branching, such as 2,9-dibutyldecanedioic acid, necessitates a high degree of control over the chemical reactions. Regioselectivity, the control of where a chemical reaction occurs on a molecule, and stereoselectivity, the control of the spatial orientation of the products, are paramount.

Exploration of Alkylation and Acylation Strategies for Introducing Butyl Moieties

The introduction of the two butyl groups at the C2 and C9 positions of the decanedioic acid backbone is a critical step. Alkylation and acylation reactions are fundamental C-C bond-forming strategies that can be adapted for this purpose.

One plausible approach involves the dialkylation of a decanedioic acid derivative. The process could start with a protected decanedioic acid, which is then treated with a strong base to form a dianion. This dianion can then react with a butyl halide. The choice of protecting groups and reaction conditions is crucial to prevent side reactions.

Alternatively, acylation strategies can be employed. For instance, a Friedel-Crafts acylation on a suitable aromatic precursor could be envisioned, followed by a series of reduction and oxidation steps to yield the desired branched dicarboxylic acid. chinesechemsoc.org However, for an aliphatic system like 2,9-dibutyldecanedioic acid, a more direct approach would be the acylation of an organometallic reagent with a derivative of a dicarboxylic acid.

A modern approach could involve the decarboxylative alkylation of a carboxylic acid with another carboxylic acid derivative, a method that has been successfully applied in the synthesis of complex molecules. nih.govacs.org For example, a derivative of a six-carbon dicarboxylic acid could be reacted with a butyl-containing carboxylic acid derivative in the presence of a photocatalyst. nih.govacs.org

The following table outlines representative alkylation strategies that could be adapted for the synthesis of 2,9-dibutyldecanedioic acid precursors.

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Citation |

| Enolate Alkylation | Chiral 2-alkoxybenzamide | Methyl Iodide | --- | 2-alkylated cyclohex-3-en-1-one | rushim.ru |

| Decarboxylative Alkylation | Carboxylic Acid | Morita-Baylis-Hillman Acetate | Iron-Photocatalyst | E-type tri- and tetrasubstituted alkenes | nih.govacs.org |

| Alkylation of Carboxylic Acids | NH-Sulfoximines | Carboxylic Acids | Electrochemical Conditions | N-alkyl sulfoximines | rsc.org |

| Esterification | Carboxylic Acid | Diazomethane | Ether | Methyl Ester | jove.com |

Diastereoselective and Enantioselective Approaches to Carbon-Carbon Bond Formation

Given that 2,9-dibutyldecanedioic acid has two chiral centers, controlling the stereochemistry to obtain a specific diastereomer or enantiomer is a significant challenge. Diastereoselective and enantioselective synthesis aim to address this. wikipedia.org

Diastereoselective synthesis often relies on the use of chiral auxiliaries or substrates that influence the stereochemical outcome of a reaction. For instance, a chiral auxiliary attached to a decanedioic acid precursor could direct the incoming butyl groups to a specific face of the molecule, leading to a diastereomerically enriched product. wikipedia.org The synthesis of diastereomeric 3-substituted-tetrahydrofuran 2-carboxylic acids in enantiopure form has been achieved using aldol (B89426) condensations of N-substituted α-amino aldehydes with enolates. acs.org

Enantioselective synthesis employs chiral catalysts or reagents to favor the formation of one enantiomer over the other. wikipedia.org For example, an enantioselective alkylation could be achieved using a chiral catalyst that selectively forms one enantiomer of the product. The development of axially chiral dicarboxylic acids as hydrogen-bonding catalysts has shown high enantioselectivity in Mannich reactions. organic-chemistry.org

The table below presents examples of stereoselective reactions that are relevant to the synthesis of chiral branched dicarboxylic acids.

| Reaction Type | Substrate | Reagent/Catalyst | Key Feature | Product | Citation |

| Asymmetric Mannich Reaction | Arylaldehyde N-Boc imines and diazo compounds | Axially chiral dicarboxylic acid | High enantioselectivity (up to 95% ee) | Optically enriched β-aminophosphonates | organic-chemistry.org |

| Diastereoselective Decarboxylation | 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid | Ab initio calculations | Favors the trans isomer due to less steric hindrance | (R,R)- or (S,R)-2-phenylcyclopent-3-ene carboxylic acid | researchgate.net |

| Diastereoselective C-C Bond Formation | Carboxylic Acids | Iron-catalyzed decarboxylation | Decarboxylative functionalization via radical generation | Diastereoselective C-C bond formation | researchgate.net |

| Stereoselective Aldol Reaction | N-substituted α-amino aldehydes | Enolates of γ-butyrolactone | Catalytic YbFOD leads to high yield of a syn/syn-α-amino alcohol isomer | Diastereomeric 3-substituted-tetrahydrofuran 2-carboxylic acids | acs.org |

| Stereoselective Synthesis of Azacyclic Carboxylic Acids | α-amino aldehyde from l-leucine | Azomethine ylide 1,3-dipolar addition | Synthesis of three vicinally substituted azacyclic carboxylic acids in enantiopure form | Branched pyrrolidine (B122466) and pyrrolidinone carboxylic acids | nih.gov |

Convergent and Divergent Synthetic Routes for Complex Dicarboxylic Acid Architectures

A divergent synthesis , on the other hand, starts from a common precursor that is elaborated into a variety of different target molecules. sathyabama.ac.inscienceinfo.com This strategy is useful for creating a library of related compounds for screening purposes. In the context of 2,9-dibutyldecanedioic acid, a divergent approach might start with a decanedioic acid derivative that is then functionalized in different ways to produce various branched dicarboxylic acids. The choice between a convergent and divergent approach depends on the specific goals of the synthesis. researchgate.net

Catalytic Approaches in the Synthesis of 2,9-Dibutyldecanedioic Acid

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both homogeneous and heterogeneous catalysis could be employed in the synthesis of 2,9-dibutyldecanedioic acid.

Homogeneous Catalysis for Functional Group Interconversions

Homogeneous catalysts, which are in the same phase as the reactants, offer high selectivity and mild reaction conditions. semanticscholar.orgresearchgate.net Rhodium-based homogeneous catalytic systems have been used for the synthesis of carboxylic acids from various oxygenated substrates. rsc.org In the synthesis of 2,9-dibutyldecanedioic acid, homogeneous catalysts could be used for various transformations, such as the reduction of carboxylic acid derivatives to alcohols or the hydrocarboxylation of olefins. organic-chemistry.orgacs.org For instance, a Pd-catalyzed regioselective hydrocarboxylation of terminal olefins with oxalic acid can produce linear or branched carboxylic acids. organic-chemistry.orgacs.org

The following table summarizes some relevant homogeneous catalytic reactions.

| Catalyst System | Reaction | Substrate | Product | Key Features | Citation |

| Pd2(dba)3 / (p-ClPh)3P | Regioselective Hydrocarboxylation | Alkyl Terminal Olefins | Linear Carboxylic Acids | High linear/branched ratios, mild conditions | acs.org |

| PdCl2 / L1 | Regioselective Hydrocarboxylation | Alkyl Terminal Olefins | Branched Carboxylic Acids | Good regioselectivities | acs.org |

| Rh-based complex | Synthesis of Carboxylic Acids | Alcohols, ketones, aldehydes | Carboxylic Acids | Utilizes CO2 and H2 as C1 building blocks | rsc.org |

| Rh(acac)(CO)2 / I2 | Synthesis of Carboxylic Acids | Glucose, CO2, H2 | C7 Carboxylic Acids | C-C bond formation from biomass and CO2 | acs.org |

Heterogeneous Catalysis for Efficient Process Development

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst recovery and recycling, making them suitable for large-scale industrial processes. google.combohrium.com In the context of dicarboxylic acid synthesis, heterogeneous catalysts have been developed for the oxidation of various feedstocks. For example, a heterogeneous Ru/TiO2 catalyst has been used for the oxi-upcycling of polyethylene (B3416737) to aliphatic dicarboxylic acids under mild conditions. bohrium.com Another example is the use of a reusable Nb2O5∙nH2O catalyst for the direct intermolecular dehydration of dicarboxylic acids to cyclic anhydrides. researchgate.net

The table below highlights some examples of heterogeneous catalysis for dicarboxylic acid synthesis.

| Catalyst | Reaction | Feedstock | Product | Key Features | Citation |

| Palladium on a solid substrate with Cu and Li co-catalysts | Oxidative Carbonylation | Alpha olefins, conjugated dienes | Dicarboxylic acid esters | Good yields and high selectivity | google.com |

| Chalcopyrite catalysts | Aqueous phase oxidation | Biorefinery lignins | Dicarboxylic acids (succinic, malonic, maleic) | Green conversion technology, mild conditions | aiche.org |

| Ru/TiO2 | Oxi-upcycling | Polyethylene | Aliphatic dicarboxylic acids | Low-temperature, hydrogen-free process | bohrium.com |

| Nb2O5∙nH2O | Intermolecular Dehydration | Dicarboxylic acids | Cyclic anhydrides | High-yielding, reusable catalyst | researchgate.net |

| Au/HT-AC | Oxidation of HMF | 5-(hydroxymethyl)furfural (HMF) | 2,5-furandicarboxylic acid (FDCA) | 99.5% yield, improved catalyst stability | frontiersin.org |

| Pt/ZrO2 | Aerobic oxidation of HMF | HMF | FDCA | 97.3% yield, base-free conditions | frontiersin.org |

Organocatalysis in the Formation of Branched Acid Chains

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. The formation of branched acid chains, a key structural feature of 2,9-Dibutyldecanedioic acid, can be achieved with high stereocontrol using chiral organic molecules as catalysts. acs.orgresearchgate.net

A primary strategy involves the conjugate addition of nucleophiles to α,β-unsaturated systems. researchgate.netresearchgate.net For the synthesis of precursors to 2,9-Dibutyldecanedioic acid, this could involve the enantioselective Michael addition of a butyl-containing nucleophile to an unsaturated dicarboxylic acid derivative. rsc.org Chiral primary or secondary amines, such as proline and its derivatives, are effective catalysts for such transformations. mdpi.com They operate by forming transient chiral enamines with a carbonyl-containing substrate, which then react with an electrophile. acs.org The catalyst controls the facial selectivity of the attack, leading to a product with a defined stereocenter.

Another relevant organocatalytic method is the enantioselective protonation of enolates. beilstein-journals.org A synthetic route could be designed where a prochiral precursor is deprotonated to form a ketene (B1206846) acetal, which is then protonated by a chiral Brønsted acid to install a stereocenter. mpg.de Chiral phosphoric acids and dicarboxylic acids have been shown to be effective catalysts in such transformations. researchgate.netorganic-chemistry.orgthieme-connect.com

The table below summarizes potential organocatalytic approaches applicable to the synthesis of branched-chain acid precursors.

Table 1: Organocatalytic Strategies for Branched-Chain Synthesis

| Catalytic Strategy | Catalyst Type | Substrate Example | Product Feature | Potential Yield/Enantioselectivity |

|---|---|---|---|---|

| Michael Addition | Chiral Primary/Secondary Amines (e.g., Proline derivatives) | Butylmalonate derivative + α,β-unsaturated diester | C-C bond formation with new stereocenter | High yields and enantioselectivities (up to >90% ee) have been reported for similar reactions. rsc.org |

| Aldehyde α-alkylation | Chiral Amines | α-Branched aldehyde + Butylating agent | α-functionalization of aldehydes | High yields and enantioselectivities (up to 92% ee) have been reported for related couplings. acs.org |

Bio-Inspired and Enzymatic Synthesis Pathways for Analogous Structures

Nature provides a rich blueprint for the synthesis of complex molecules. Bio-inspired and enzymatic methods leverage biological systems and their components to perform chemical transformations with high specificity and efficiency, often under mild conditions.

The biosynthesis of branched-chain fatty acids in organisms like bacteria offers a powerful paradigm for creating structures analogous to 2,9-Dibutyldecanedioic acid. nih.govresearchgate.net In many bacteria, the synthesis of these fatty acids starts with short, branched-chain acyl-CoA primers derived from the metabolism of branched-chain amino acids like leucine, isoleucine, and valine. nih.govmdpi.com Fatty acid synthase (FASN) enzymes then use these primers for chain elongation. portlandpress.com

A bio-inspired synthetic strategy could mimic this process. It would involve:

Primer Selection: Utilizing a branched primer such as isovaleryl-CoA (derived from leucine) or 2-methylbutyryl-CoA.

Chain Elongation: Employing a reconstituted polyketide synthase (PKS) or fatty acid synthase (FAS) system to iteratively add two-carbon units from malonyl-CoA, thereby building the carbon backbone. researchgate.net

Branch Installation: Some PKS modules are known to introduce alkyl branches via Michael-type additions, providing a potential route to install the butyl groups at specific positions. researchgate.net

Metabolic engineering of microorganisms like E. coli or yeast can be used to produce branched-chain fatty acids and their derivatives by combining fatty acid and branched-chain amino acid biosynthetic pathways. d-nb.info This approach offers a route to de novo synthesis of complex branched structures from simple carbon sources.

The use of isolated enzymes or whole-cell biocatalysts for specific chemical modifications is a cornerstone of modern green synthesis. mdpi.com For a molecule like 2,9-Dibutyldecanedioic acid, enzymes could be employed to functionalize a precursor hydrocarbon or to modify a related fatty acid.

Key enzymatic reactions applicable to this synthesis include:

Hydroxylation: Cytochrome P450 monooxygenases are capable of hydroxylating non-activated sp3-carbons with high regio- and stereoselectivity. acs.org An engineered P450 could potentially hydroxylate the terminal methyl groups of a precursor like 5,12-di-n-butylhexadecane to produce the corresponding diol, which can then be oxidized to the dicarboxylic acid.

Oxidative Cleavage: Laccases and other oxidative enzymes can cleave carbon-carbon double bonds in unsaturated fatty acids to yield dicarboxylic acids. tandfonline.com A precursor containing appropriately placed double bonds could be cleaved to generate the desired decanedioic acid backbone.

Esterification and Polymerization: Lipases are widely used for the synthesis of esters and polyesters. beilstein-journals.org They can catalyze the condensation of dicarboxylic acids with diols and could be used in the synthesis of polyesters derived from 2,9-Dibutyldecanedioic acid. mdpi.com

Table 2: Relevant Enzymatic Transformations

| Enzyme Class | Reaction Type | Substrate Example | Product | Relevance |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenases | Terminal Hydroxylation | Long-chain dialkyl alkane | α,ω-Diol | Precursor for dicarboxylic acid synthesis. acs.org |

| Alcohol/Aldehyde Dehydrogenases | Oxidation | α,ω-Diol / ω-Hydroxy acid | Dicarboxylic Acid | Final oxidation step in a biosynthetic pathway. mdpi.com |

| Laccase | Oxidative Cleavage | Unsaturated fatty acid with oxo group | Dicarboxylic acid (e.g., Sebacic acid) | Potential route to dicarboxylic acid backbone from renewable precursors. tandfonline.com |

Green Chemistry Principles in the Development of Synthetic Routes for 2,9-Dibutyldecanedioic Acid

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. pnas.org The synthesis of specialty chemicals like 2,9-Dibutyldecanedioic acid is increasingly being evaluated through this lens.

Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final product. acs.orgacs.org Synthetic routes should be designed to maximize atom economy, minimizing the generation of waste. numberanalytics.comtaylorandfrancis.com

High Atom Economy Reactions: Addition reactions, cycloadditions, and rearrangements are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. pnas.org

For a multi-step synthesis of 2,9-Dibutyldecanedioic acid, each step should be evaluated for its atom economy. For instance, a route involving a catalytic cross-coupling reaction would be preferable to a classical Grignard reaction that produces stoichiometric magnesium salt waste.

Table 3: Comparison of Atom Economy in Synthetic Reactions

| Reaction Type | General Equation | Atom Economy | Comment |

|---|---|---|---|

| Addition | A + B → C | 100% | Ideal reaction type; all reactant atoms are in the product. acs.org |

| Substitution | A-B + C → A-C + B | < 100% | Generates a stoichiometric byproduct (B), lowering atom economy. acs.org |

| Elimination | A-B → A + B | < 100% | Generates a stoichiometric byproduct (B), lowering atom economy. pnas.org |

| Rearrangement | A → B | 100% | Ideal reaction type; atoms are reorganized within the molecule. pnas.org |

The shift from petrochemical feedstocks to renewable resources is a central goal of green chemistry. acs.orgrsc.orgosti.gov

Renewable Feedstocks: Fatty acids from plant oils and animal fats are valuable renewable starting materials. fnr.deburnsmcd.com For example, oleic acid can be converted into azelaic acid (a C9 dicarboxylic acid) through multi-step enzymatic processes. mdpi.comnih.gov Lignocellulosic biomass is another abundant resource that can be broken down into platform chemicals like muconic acid or gallic acid, which can serve as starting points for the synthesis of various dicarboxylic acids. acs.orgrsc.orgocl-journal.orgjst.go.jp

Sustainable Solvents: Traditional organic solvents are often volatile, toxic, and environmentally harmful. researchgate.netorientjchem.org Green chemistry promotes the use of safer alternatives. mdpi.com Water is an excellent green solvent due to its non-toxicity and availability. wikipedia.orgmdpi.com Other green solvents include supercritical fluids (like CO₂), ionic liquids, and deep eutectic solvents, which offer unique properties like low volatility and high stability. researchgate.netmdpi.comwikipedia.orgneuroquantology.com Lipid-derived solvents, such as fatty acid methyl esters (FAMEs), are also emerging as sustainable options. wikipedia.org

The development of a synthetic route for 2,9-Dibutyldecanedioic acid should prioritize starting from renewable materials and employing green solvents to minimize environmental impact. orientjchem.orggoogle.com

Waste Prevention and Byproduct Minimization Strategies

The synthesis of specialized chemical compounds like 2,9-dibutyldecanedioic acid necessitates a strong focus on sustainable manufacturing practices. A key aspect of this is the implementation of strategies aimed at preventing waste and minimizing the formation of byproducts. While direct synthetic routes for 2,9-dibutyldecanedioic acid are not extensively detailed in publicly available literature, principles of green chemistry and advanced synthetic methodologies for structurally similar long-chain branched dicarboxylic acids offer a clear framework for achieving these goals. These strategies primarily revolve around the careful selection of synthetic pathways, optimization of reaction conditions, and the use of highly selective catalysts.

One of the most promising approaches for synthesizing branched dicarboxylic acids from renewable feedstocks is through the dimerization of unsaturated fatty acids. wikipedia.org This method often utilizes clay catalysts to facilitate the reaction. wikipedia.org However, a significant challenge in this process is the potential for the formation of a complex mixture of isomers and trimers alongside the desired dimer. wikipedia.orgnih.gov To mitigate this, process optimization is crucial. Strategies include the careful control of reaction temperature and the use of specific catalyst systems to enhance selectivity towards the desired C36 dimer acid structure. wikipedia.org

Another viable and more modern approach involves olefin metathesis. researchgate.net The self-metathesis of unsaturated fatty acid esters can yield unsaturated dicarboxylic esters, which can then be hydrogenated. d-nb.info A key advantage of this method is the potential for high conversion rates, with reports of over 80% conversion of oleic acid to its corresponding diacid. researchgate.net A significant strategy to minimize byproducts and drive the reaction to completion is conducting the reaction under solvent-free conditions. In such a system, the dicarboxylic acid product, being insoluble in the reaction medium, precipitates out, thus shifting the equilibrium towards the product side. researchgate.net However, a potential side reaction is the isomerization of the double bond in the starting material, which can lead to a mixture of dicarboxylic acids with varying chain lengths. acs.org The use of specific catalysts, such as Grubbs catalysts, under optimized conditions can help to control this isomerization and improve the yield of the desired linear α,ω-dicarboxylic acid. researchgate.net

Hydroformylation followed by oxidation presents another catalytic route to branched dicarboxylic acids from unsaturated fatty acid precursors. routledge.comgoogle.com This process involves the addition of a formyl group and hydrogen across the double bond, followed by oxidation to the carboxylic acid. A critical aspect for waste prevention in this route is the prevention of double bond isomerization before the hydroformylation step, which can lead to a complex mixture of branched isomers. google.com The use of rhodium-triphenylphosphine catalysts has been shown to be effective in preventing this isomerization, leading to a more selective synthesis of the desired dicarboxylic acid. google.com

The Guerbet reaction, traditionally used to produce branched alcohols, can be adapted for the synthesis of branched fatty acids, or "Guerbet acids." google.comscispace.com A patented method for synthesizing Guerbet acids highlights a process with high reaction selectivity and conversion rates, leading to fewer impurities and thus minimizing waste. google.com Key to this method's efficiency is the ability to perform multiple reaction steps in a single reaction kettle, which reduces the need for transfer and purification steps that can lead to product loss and solvent waste. google.com The process is also designed to be environmentally friendly by avoiding high temperatures and pressures and generating minimal waste. google.comscispace.com

Biotechnological routes also offer a highly selective and sustainable approach to producing long-chain dicarboxylic acids. fraunhofer.deresearchgate.net Genetically engineered yeast strains, such as Candida tropicalis, can be used to convert fatty acids into dicarboxylic acids via ω-oxidation. fraunhofer.de A crucial strategy to maximize yield and prevent byproduct formation in this biological system is the knockout of genes responsible for the β-oxidation pathway, which is the natural degradation pathway for dicarboxylic acids in these organisms. fraunhofer.de This metabolic engineering approach ensures that the produced dicarboxylic acid accumulates in the cell instead of being consumed, leading to high product yields. fraunhofer.de

The table below summarizes the potential synthetic methodologies and their associated waste prevention strategies applicable to the synthesis of long-chain branched dicarboxylic acids like 2,9-dibutyldecanedioic acid.

| Synthetic Methodology | Key Waste Prevention / Byproduct Minimization Strategy | Potential Byproducts |

| Dimerization of Unsaturated Fatty Acids | Optimized reaction conditions (temperature, catalyst choice) to favor dimer formation. wikipedia.org | Isomers, Trimers, Monomeric fatty acids. wikipedia.orgnih.gov |

| Olefin Metathesis | Solvent-free reaction conditions causing product precipitation to drive equilibrium. researchgate.net Use of specific catalysts (e.g., Grubbs catalysts) to control isomerization. researchgate.net | Isomeric dicarboxylic acids due to double bond migration. acs.org |

| Hydroformylation and Oxidation | Use of catalysts (e.g., rhodium-triphenylphosphine) to prevent double bond isomerization prior to functionalization. google.com | Branched isomers from undesired isomerization. google.com |

| Guerbet Acid Synthesis | One-pot synthesis to reduce transfer and purification losses. google.com High selectivity and conversion rates through optimized reaction conditions. google.com | Minimal impurities due to high selectivity. google.com |

| Biotechnological Synthesis (ω-oxidation) | Genetic engineering to block competing metabolic pathways (β-oxidation). fraunhofer.de | Minimal byproducts due to high enzymatic specificity. |

Mechanistic Studies and Reactivity Profiles of 2,9 Dibutyldecanedioic Acid

Fundamental Organic Reactions and Their Mechanistic Elucidation

The esterification of carboxylic acids is a fundamental reaction in organic synthesis, often catalyzed by acids. jptcp.com In the context of 2,9-dibutyldecanedioic acid, its conversion to the corresponding diester involves reaction with an alcohol in the presence of a catalyst. The kinetics of such reactions are typically studied by monitoring the concentration of the carboxylic acid over time. For similar dicarboxylic acids, the reaction often follows second-order kinetics, where the rate is dependent on the concentrations of both the diacid and the alcohol. libretexts.org

The general mechanism for acid-catalyzed esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a relevant reaction. This process is crucial in various industrial applications, including biodiesel production. mdpi.com The thermodynamics of esterification and transesterification are governed by the equilibrium between reactants and products. The removal of water, a byproduct of esterification, can drive the reaction towards the formation of the ester. wikipedia.org

Table 1: Factors Influencing Esterification Reaction Rates

| Factor | Effect on Reaction Rate |

|---|---|

| Temperature | Generally increases the rate of reaction. scirp.org |

| Catalyst Concentration | Higher catalyst concentration typically leads to a faster reaction. |

| Molar Ratio of Reactants | An excess of the alcohol can shift the equilibrium towards the product side. |

| Steric Hindrance | Bulky side chains near the reactive site can decrease the reaction rate. |

| Water Removal | Continuous removal of water drives the reaction to completion. wikipedia.org |

Amidation reactions involving dicarboxylic acids like 2,9-dibutyldecanedioic acid and diamines are the foundation for the synthesis of polyamides. libretexts.org This process, known as condensation polymerization, involves the formation of an amide bond with the elimination of a small molecule, typically water. libretexts.orgchemguide.co.uk The reaction between a dicarboxylic acid and a diamine first forms a salt at room temperature due to the acidic nature of the carboxylic acid and the basic nature of the amine. libretexts.org Heating this salt, often under pressure, drives off water and leads to the formation of the polyamide chain. libretexts.org

The mechanism for amide bond formation generally involves the activation of the carboxylic acid. researchgate.net In the absence of a coupling agent, this can occur through protonation of the carbonyl oxygen, similar to esterification, followed by nucleophilic attack by the amine. The resulting tetrahedral intermediate then collapses, eliminating water to form the amide bond.

The reactivity in amidation can be enhanced by converting the carboxylic acid to a more reactive derivative, such as an acid chloride. savemyexams.com This approach avoids the need for high temperatures and can proceed under milder conditions. The use of coupling agents is also a common strategy in modern amide synthesis to facilitate the reaction under gentle conditions. tohoku.ac.jpucl.ac.uk

For 2,9-dibutyldecanedioic acid, the formation of polyamides would proceed via reaction with a suitable diamine. The general structure of the resulting polyamide would feature repeating units of the diacid and the diamine linked by amide bonds.

Dicarboxylic acids can undergo cyclization reactions, particularly if the resulting ring system is thermodynamically stable. Intramolecular cyclization of 2,9-dibutyldecanedioic acid would lead to a large ring system, which is generally less favorable than the formation of five- or six-membered rings. However, under specific conditions, such as high dilution, intramolecular reactions can be promoted over intermolecular polymerization.

Intermolecular reactions, where two or more molecules of the diacid react, are more likely, especially at higher concentrations. These can lead to the formation of linear or cyclic oligomers and polymers. Anodic oxidation of carboxylic acids can also lead to cyclization pathways, though this often involves reaction with an olefin and proceeds through radical cation intermediates. beilstein-journals.org While not directly involving the cyclization of the diacid itself, this demonstrates an alternative pathway for forming cyclic structures from carboxylic acids. beilstein-journals.org

Acid-promoted cyclization is another possibility, where a reactive intermediate is formed that can undergo an intramolecular ring-closing reaction. nih.gov The specific pathways for 2,9-dibutyldecanedioic acid would depend on the reaction conditions and the presence of other reagents.

Polymerization Mechanisms Involving 2,9-Dibutyldecanedioic Acid as a Monomer

The formation of polymers from 2,9-dibutyldecanedioic acid is a classic example of step-growth polymerization. wikipedia.org In this type of polymerization, monomers react to form dimers, which then react to form trimers, and so on, with the molecular weight of the polymer chains increasing slowly throughout the reaction. uomustansiriyah.edu.iq This is in contrast to chain-growth polymerization, where high molecular weight polymers are formed early in the reaction. slideshare.net

The kinetics of step-growth polymerization, such as polyesterification or polyamidation, can be modeled. For self-catalyzed polyesterification, the reaction is typically second-order with respect to the carboxylic acid concentration. uomustansiriyah.edu.iq The rate of polymerization is dependent on the concentration of the reactive functional groups. libretexts.org To achieve a high degree of polymerization, a high conversion of the functional groups is necessary. wikipedia.org

The pathway of step-growth polymerization involves the sequential reaction of the functional groups of the monomers. youtube.com For 2,9-dibutyldecanedioic acid, this would involve the reaction of its two carboxylic acid groups with the functional groups of a co-monomer, such as a diol or a diamine.

The presence of the two butyl branches at the 2 and 9 positions of the decanedioic acid chain introduces steric hindrance around the carboxylic acid functional groups. This steric bulk can be expected to influence the rate of polymerization. The approach of the co-monomer (e.g., a diol or diamine) to the carboxylic acid group will be more hindered compared to a linear dicarboxylic acid like adipic acid (hexanedioic acid) or sebacic acid (decanedioic acid).

This increased steric hindrance would likely lead to a decrease in the rate constant for the polymerization reaction. To achieve a high molecular weight polymer, more forcing conditions, such as higher temperatures or longer reaction times, might be necessary to overcome the steric barrier. The steric hindrance could also potentially affect the final properties of the polymer, such as its crystallinity and thermal properties, by disrupting the regular packing of the polymer chains.

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base properties of 2,9-Dibutyldecanedioic acid are governed by the two carboxylic acid functional groups located at the ends of its ten-carbon chain. The presence of two acidic protons allows for a two-step dissociation in a protic solvent, characterized by two distinct pKa values.

Investigation of pKa Values in Different Media

The acid dissociation constants (pKa values) of dicarboxylic acids are influenced by the distance between the two carboxyl groups and the nature of the solvent medium. libretexts.org For 2,9-Dibutyldecanedioic acid, the two carboxyl groups are separated by a long, flexible ten-carbon chain. This separation means that the inductive effect of one carboxyl group on the other is significantly attenuated. As a result, the first pKa value (pKa1) is expected to be similar to that of a monocarboxylic acid of a similar chain length. The second pKa value (pKa2) will be higher, as it is more difficult to remove a proton from the negatively charged carboxylate anion due to electrostatic repulsion. libretexts.org

Table 1: pKa Values of Selected Dicarboxylic Acids in Water

| Dicarboxylic Acid | pKa1 | pKa2 |

|---|---|---|

| Oxalic Acid | 1.27 | 4.28 |

| Malonic Acid | 2.85 | 5.70 |

| Succinic Acid | 4.21 | 5.64 |

| Glutaric Acid | 4.34 | 5.41 |

| Adipic Acid | 4.41 | 5.41 |

| Pimelic Acid | 4.50 | 5.43 |

| Suberic Acid | 4.52 | 5.40 |

| Azelaic Acid | 4.55 | 5.41 |

| Sebacic Acid | 4.72 | 5.41 |

Data sourced from various chemical data compilations.

Based on the trend of increasing pKa1 with increasing chain length, the pKa1 of 2,9-Dibutyldecanedioic acid in water is likely to be around 4.7. The pKa2 value is expected to be in the range of 5.4. The butyl branches at the 2 and 9 positions may have a minor electron-donating inductive effect, which could slightly increase the pKa values compared to a linear dicarboxylic acid of the same length.

The solvent medium also plays a crucial role in determining pKa values. In non-aqueous solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN), the pKa values can differ significantly from those in water due to differences in solvent polarity and hydrogen bonding capabilities. organicchemistrydata.orgut.ee Generally, pKa values are higher in aprotic solvents like DMSO compared to water.

Role of Carboxyl Groups in Chelation and Complexation Studies

The two carboxylate groups of 2,9-Dibutyldecanedioic acid can act as a bidentate or bridging ligand, enabling it to form coordination complexes with various metal ions. This process, known as chelation, involves the formation of a ring structure containing the metal ion. The stability of these metal complexes is dependent on several factors, including the nature of the metal ion, the pH of the solution, and the steric hindrance around the carboxyl groups. helsinki.fimdpi.com

The long and flexible carbon chain of 2,9-Dibutyldecanedioic acid allows the two carboxylate groups to orient themselves to effectively chelate larger metal ions. However, the formation of a stable monomeric chelate with a single molecule of the acid and a metal ion might be less favorable for smaller metal ions due to the large ring size that would be formed. In such cases, it may act as a bridging ligand, forming polynuclear complexes or coordination polymers. helsinki.fi The butyl substituents at the α-positions to the carboxyl groups can introduce steric hindrance, which may influence the coordination geometry and the stability of the resulting metal complexes.

The effectiveness of a chelating agent is often quantified by the stability constant (log K) of the metal-ligand complex. While specific stability constants for 2,9-Dibutyldecanedioic acid complexes are not documented, the principles of chelation by dicarboxylic acids with metal ions like Ca(II), Mg(II), Fe(III), and Cu(II) are well-established. bioline.org.brnih.gov The formation of these complexes is highly pH-dependent, as the carboxyl groups must be deprotonated to act as effective ligands.

Redox Chemistry and Functional Group Interconversionsasm.org

The redox chemistry of 2,9-Dibutyldecanedioic acid involves the potential for oxidation at the branched carbon centers and the reduction of the carboxylic acid groups.

Oxidation Pathways at the Branched Centers

The carbon atoms at positions 2 and 9 are tertiary, each bonded to a butyl group, a carboxyl group, and the main carbon chain. While carboxylic acids are generally resistant to further oxidation under mild conditions, the tertiary C-H bonds at the branched centers could potentially be susceptible to oxidation under stronger oxidizing conditions. savemyexams.com However, the oxidation of such branched dicarboxylic acids is not a commonly reported or facile reaction. In biological systems, the degradation of branched-chain fatty acids occurs via α- and β-oxidation pathways, which involve a series of enzymatic reactions. researchgate.netnih.gov The presence of the butyl branches would likely necessitate specific enzymatic machinery for their catabolism.

Reductive Transformations of Carboxyl Groups

The carboxylic acid groups of 2,9-Dibutyldecanedioic acid can be reduced to the corresponding primary alcohols, yielding 2,9-dibutyldecane-1,10-diol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). savemyexams.com

A general reaction for the reduction of a dicarboxylic acid to a diol is as follows:

HOOC-(CH₂)ₙ-COOH + 2 LiAlH₄ → HOCH₂-(CH₂)ₙ-CH₂OH

The reduction of dicarboxylic acids can also be achieved through catalytic hydrogenation under high pressure and temperature, often using rhenium-based catalysts. rsc.org This method is considered a greener alternative to the use of metal hydrides. The selective reduction of one carboxyl group while leaving the other intact is challenging but can be achieved under specific reaction conditions or with the use of protecting groups.

Table 2: Common Reagents for the Reduction of Dicarboxylic Acids

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Diol |

| Borane (BH₃) | THF | Diol |

| Catalytic Hydrogenation (e.g., Re-Pd/C) | High pressure, high temperature | Diol |

This table provides a general overview of reduction methods.

Computational and Theoretical Chemistry Studies of 2,9 Dibutyldecanedioic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to investigate the three-dimensional structures and dynamic behavior of molecules. For a flexible molecule like 2,9-Dibutyldecanedioic acid, with its long carbon chain and butyl branches, a multitude of conformations are possible, each with a distinct energy level.

Prediction of Stable Conformations and Energetic Landscapes

The prediction of stable conformations involves exploring the potential energy surface of the molecule to identify low-energy structures. This is typically achieved through computational methods such as molecular mechanics or quantum chemistry calculations. For long-chain dicarboxylic acids, the extended, linear conformation is often a low-energy state. However, the butyl substituents in 2,9-Dibutyldecanedioic acid introduce steric hindrance that can lead to folded or bent conformations being energetically favorable.

The energetic landscape of a molecule describes the potential energy as a function of its geometric parameters. By mapping this landscape, chemists can identify the most stable conformers, which are the structures the molecule is most likely to adopt. The relative energies of different conformers can be used to calculate their population distribution at a given temperature.

Table 1: Illustrative Conformational Energy Data for a Branched Dicarboxylic Acid

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Extended | 0.00 | 75.3 |

| Folded 1 | 1.25 | 15.1 |

| Folded 2 | 2.50 | 9.6 |

This table presents hypothetical data to illustrate the typical energy differences and population distributions among conformers of a branched dicarboxylic acid. Actual values for 2,9-Dibutyldecanedioic acid would require specific calculations.

Simulation of Intramolecular Interactions and Chain Flexibility

The chain flexibility is a key determinant of the physical properties of materials derived from this dicarboxylic acid, such as polymers. Understanding these dynamics at a molecular level is essential for designing materials with desired characteristics.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and chemical reactivity of molecules. These methods can be applied to 2,9-Dibutyldecanedioic acid to predict its behavior in chemical reactions.

Frontier Molecular Orbital Theory Applied to Reaction Selectivity

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and shape of these orbitals determine where and how a molecule will react.

For 2,9-Dibutyldecanedioic acid, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid groups, making them susceptible to electrophilic attack. The LUMO, conversely, would be the site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A larger HOMO-LUMO gap suggests higher stability.

Table 2: Illustrative Frontier Molecular Orbital Energies for Adipic Acid (a related dicarboxylic acid)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -0.21 |

| HOMO-LUMO Gap | 7.64 |

Data adapted from DFT calculations on adipic acid and serves as an example of the type of information generated. researchgate.net

Calculation of Spectroscopic Parameters for Validation of Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These calculated spectra can be compared with experimental data to validate the predicted molecular structure. For instance, the calculated vibrational frequencies for the C=O and O-H stretching modes of the carboxylic acid groups in 2,9-Dibutyldecanedioic acid would be highly sensitive to the molecule's conformation and any intramolecular hydrogen bonding. researchgate.net

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for Adipic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3405 | 3350 |

| C=O Stretch | 1750 | 1720 |

| C-O Stretch | 1250 | 1235 |

This table provides a comparison of calculated and experimental data for adipic acid to illustrate the validation process. researchgate.net

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This is particularly useful for understanding reaction mechanisms and predicting reaction rates. For 2,9-Dibutyldecanedioic acid, this could involve modeling its esterification, polymerization, or decomposition reactions.

By calculating the energy of the transition state, the activation energy for a reaction can be determined. This information is crucial for optimizing reaction conditions to improve yields and selectivity. For example, in the synthesis of polyesters from 2,9-Dibutyldecanedioic acid, computational analysis could help in selecting the most efficient catalyst by comparing the activation energies of the catalyzed and uncatalyzed reaction pathways. Studies on similar processes, such as the conversion of mucic acid to adipic acid, have successfully utilized DFT to elucidate reaction mechanisms. um.si

Computational Elucidation of Esterification Mechanisms

No published studies were found that computationally elucidate the esterification mechanisms specifically for 2,9-Dibutyldecanedioic acid. Such a study would typically involve quantum chemical calculations to model the reaction pathways, identify transition states, and determine activation energies for the reaction of the carboxylic acid groups with an alcohol.

Energy Barriers for Conformational Changes and Rotational Isomers

There is no available research detailing the energy barriers for conformational changes and rotational isomers of 2,9-Dibutyldecanedioic acid. A computational analysis of this nature would involve mapping the potential energy surface of the molecule as a function of the rotation around its various single bonds to identify stable conformers and the energy required to transition between them.

Solvation Effects and Intermolecular Interactions

Modeling Solvent Influence on Molecular Behavior

No specific models describing the influence of solvents on the molecular behavior of 2,9-Dibutyldecanedioic acid have been published. Research in this area would utilize computational methods, such as molecular dynamics or quantum mechanics with implicit or explicit solvent models, to understand how different solvents affect the compound's conformation and interactions.

Prediction of Self-Assembly Tendencies in Solution or Solid State

There are no predictive studies on the self-assembly tendencies of 2,9-Dibutyldecanedioic acid in either solution or the solid state. Such research would be valuable for understanding how this molecule might form larger, organized structures, which is crucial for applications in materials science and supramolecular chemistry.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of functional groups.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 2,9-dibutyldecanedioic acid. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2,9-dibutyldecanedioic acid, specific chemical shifts (δ) and coupling constants (J) would be expected. For instance, the methyl protons of the butyl groups would appear as a triplet at a characteristic upfield chemical shift, while the methine protons at the C2 and C9 positions would exhibit more complex splitting patterns due to coupling with adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy : Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in 2,9-dibutyldecanedioic acid would produce a distinct signal. The carbonyl carbons of the carboxylic acid groups would resonate at a significantly downfield chemical shift, characteristically in the 170-185 ppm range. The carbons of the butyl groups and the decanedioic acid backbone would appear at specific upfield chemical shifts. For example, in a related compound, dibutyl decanedioate, the carbonyl carbon appears at 173.82 ppm, and the carbons of the butyl group and the decanedioic chain appear at various other chemical shifts. nih.gov

2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. COSY spectra reveal proton-proton coupling correlations, helping to trace the connectivity of the aliphatic chains. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

A hypothetical data table for the expected NMR signals for 2,9-dibutyldecanedioic acid is presented below.

| Atom | ¹H Chemical Shift (ppm, multiplicity, J (Hz)) | ¹³C Chemical Shift (ppm) |

| COOH | ~10-12 (s) | ~175-180 |

| CH (C2, C9) | ~2.3-2.6 (m) | ~45-50 |

| CH₂ (butyl) | ~1.2-1.7 (m) | ~22-35 |

| CH₃ (butyl) | ~0.9 (t, J≈7) | ~14 |

| CH₂ (decanedioic) | ~1.2-1.6 (m) | ~25-30 |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups within a molecule. edinst.comresearchgate.net

FTIR Spectroscopy : In FTIR spectroscopy, the absorption of infrared radiation by the molecule excites molecular vibrations. For 2,9-dibutyldecanedioic acid, the most prominent absorption band would be the broad O-H stretch of the carboxylic acid groups, typically appearing in the range of 2500-3300 cm⁻¹. sapub.org A sharp and intense C=O stretching vibration from the carboxylic acid carbonyl group would be observed around 1700-1725 cm⁻¹. sapub.org The C-H stretching vibrations of the aliphatic butyl and decanedioic chains would be visible in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. While the O-H stretch is often weak in Raman spectra, the C=O stretch of the carboxylic acid provides a strong signal. spectroscopyonline.com The aliphatic C-C and C-H vibrations also give rise to characteristic Raman bands, providing a fingerprint of the hydrocarbon backbone. spectroscopyonline.com The complementary nature of FTIR and Raman allows for a more complete vibrational analysis of the molecule. mdpi.com

| Functional Group | FTIR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O (Carboxylic Acid) | 1700-1725 (strong, sharp) | Strong |

| C-H (Aliphatic) | 2850-3000 (strong) | Strong |

| C-C (Aliphatic) | Fingerprint region | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.comsavemyexams.com

Accurate Mass Measurement : HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the unambiguous determination of the molecular formula. bioanalysis-zone.comsavemyexams.com For 2,9-dibutyldecanedioic acid (C₁₈H₃₄O₄), the calculated exact mass would be compared to the experimentally measured value to confirm its elemental composition.

Fragmentation Analysis : In addition to the molecular ion, mass spectrometry provides a fragmentation pattern that offers structural information. nih.gov Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragments. The fragmentation of 2,9-dibutyldecanedioic acid would likely involve cleavages adjacent to the carbonyl groups and along the aliphatic chains, providing further confirmation of the structure.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

Gas Chromatography (GC) and Derivatization Strategies for Volatility Enhancement

Gas Chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. researchgate.net However, dicarboxylic acids like 2,9-dibutyldecanedioic acid have low volatility due to their high polarity and hydrogen bonding capabilities.

Derivatization : To make them amenable to GC analysis, these compounds must be derivatized to increase their volatility. gcms.cz Common derivatization strategies include esterification (e.g., methylation to form the dimethyl ester) or silylation (e.g., reaction with BSTFA to form the trimethylsilyl (B98337) ester). sigmaaldrich.comtcichemicals.com These reactions replace the acidic protons with less polar groups, reducing intermolecular hydrogen bonding and increasing volatility. gcms.cz

GC Analysis : The derivatized 2,9-dibutyldecanedioic acid can then be separated from any impurities on a GC column, typically a nonpolar or medium-polarity capillary column. The retention time of the derivative provides a means of identification, and the peak area allows for quantification.

| Derivative | Derivatization Reagent | Purpose |

| Dimethyl ester | Methanol/acid catalyst | Increases volatility, improves peak shape |

| Trimethylsilyl (TMS) ester | BSTFA, TMCS | Increases volatility, enhances thermal stability |

High-Performance Liquid Chromatography (HPLC) Method Development for Non-Volatile Analytes

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile and thermally labile compounds like 2,9-dibutyldecanedioic acid in its underivatized form. hplc.euijpsonline.com

Reversed-Phase HPLC : The most common mode for this type of analysis is reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. oiv.int A typical mobile phase would consist of a mixture of water (often acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid groups and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. oiv.int

Method Development : Method development involves optimizing parameters such as the mobile phase composition, gradient elution profile, flow rate, and column temperature to achieve good resolution between the main compound and any potential impurities. mdpi.com Detection is typically performed using a UV detector at a low wavelength (around 210 nm) since dicarboxylic acids lack a strong chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). ijpsonline.com

A representative HPLC method for the analysis of dicarboxylic acids is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ELSD/MS |

Size Exclusion Chromatography (SEC) for Polymer Characterization (if polymerized)

When 2,9-Dibutyldecanedioic acid is used as a monomer in polymerization reactions, for instance in the synthesis of polyesters or polyamides, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for characterizing the resulting polymers. SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules, such as high molecular weight polymers, elute earlier from the chromatography column, while smaller molecules, including oligomers and unreacted monomers, elute later.

The data obtained from SEC allows for the determination of key polymer characteristics such as the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. A narrow PDI indicates a more uniform polymer chain length.

Table 1: Hypothetical SEC Data for a Polyester (B1180765) Synthesized from 2,9-Dibutyldecanedioic Acid

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 15,000 g/mol |

| Weight Average Molecular Weight (Mw) | 25,500 g/mol |

| Polydispersity Index (PDI) | 1.7 |

| Elution Volume (Peak) | 18.5 mL |

This table illustrates typical data obtained from an SEC analysis of a polyester based on 2,9-Dibutyldecanedioic acid, indicating a successful polymerization process with a moderate distribution of polymer chain lengths.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing 2,9-Dibutyldecanedioic acid and its derivatives.

GC-MS and LC-MS for Comprehensive Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the separation, identification, and quantification of components in a mixture.

For GC-MS analysis, the non-volatile 2,9-Dibutyldecanedioic acid typically requires derivatization to a more volatile form, such as a methyl or silyl (B83357) ester. Once derivatized, the compound can be separated from other components based on its boiling point and interaction with the GC column's stationary phase. The eluted compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

LC-MS is particularly useful as it can often analyze the diacid directly without derivatization. Reversed-phase chromatography is a common approach, where a polar mobile phase is used with a non-polar stationary phase. The separation is based on the hydrophobicity of the analytes. The mass spectrometer provides highly sensitive detection and structural information.

Coupling Chromatography with NMR for Enhanced Structural Information

For unambiguous structure elucidation, especially of unknown byproducts or isomers, coupling liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) can be employed. While less common than LC-MS due to lower sensitivity, LC-NMR provides detailed structural information that can be critical for differentiating between isomers of branched-chain dicarboxylic acids, which might be challenging to distinguish by mass spectrometry alone.

Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Accurate quantification of 2,9-Dibutyldecanedioic acid is essential for monitoring the progress of its synthesis and for determining the final reaction yield.

Method Validation Strategies for Accuracy and Precision

To ensure the reliability of quantitative data, the analytical method used must be thoroughly validated. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. This is often assessed by spike/recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Calibration Curve Development and Limit of Detection/Quantification Studies

For quantitative analysis using techniques like GC or LC, a calibration curve is essential. This is generated by analyzing a series of standard solutions of known concentrations of 2,9-Dibutyldecanedioic acid. The instrument response is then plotted against the concentration.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Table 2: Hypothetical Calibration and Sensitivity Data for LC-MS Quantification of 2,9-Dibutyldecanedioic Acid

| Parameter | Value |

| Linearity (R²) | 0.9995 |

| Calibration Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (Recovery) | 98.5 - 101.2% |

| Precision (RSD) | < 2.5% |

This table represents a well-validated LC-MS method for the quantification of 2,9-Dibutyldecanedioic acid, demonstrating excellent linearity, sensitivity, accuracy, and precision.

Applications in Advanced Materials Research Focused on Monomer Functionality

Role as a Specialized Monomer in Polyester (B1180765) and Polyamide Synthesis

2,9-Dibutyldecanedioic acid serves as a specialized monomer in the synthesis of polyesters and polyamides, where its primary function is to introduce long-chain branches into the polymer backbone. This intentional disruption of the linear chain structure is a key strategy for modifying the physical and thermal properties of the resulting materials.

Rational Design of Polymer Backbones incorporating Branched Dicarboxylic Acids

The rational design of polymer backbones involves the deliberate selection of monomers to achieve specific material properties. The incorporation of branched dicarboxylic acids like 2,9-Dibutyldecanedioic acid is a prime example of this approach. The butyl side chains introduce controlled disorder into the polymer structure, which can significantly impact intermolecular forces and chain packing. This disruption of regularity is a critical factor in reducing the crystallinity of polymers, leading to materials that are more amorphous and often transparent.

The presence of these bulky side groups increases the free volume within the polymer matrix, which can lower the glass transition temperature (Tg) and enhance flexibility. By strategically combining 2,9-Dibutyldecanedioic acid with other linear or aromatic monomers, chemists can create a wide range of copolymers with tailored thermal and mechanical properties, from rigid plastics to flexible elastomers.

Impact of 2,9-Dibutyldecanedioic Acid on Polymerization Conditions and Efficiency

The introduction of 2,9-Dibutyldecanedioic acid into a polymerization reaction can necessitate adjustments to the synthesis conditions. The bulky butyl groups can introduce steric hindrance, potentially slowing down the polycondensation reaction compared to linear dicarboxylic acids. This may require higher reaction temperatures, longer reaction times, or the use of more effective catalysts to achieve high molecular weight polymers.

Melt polymerization is a common method for producing polyesters and polyamides. In this process, the viscosity of the reaction mixture is a critical parameter. The branched structure of 2,9-Dibutyldecanedioic acid can influence the melt viscosity of the forming polymer. While long-chain branching can sometimes increase melt viscosity at low shear rates, the disruption of chain packing may also lead to a less viscous melt under certain processing conditions.

Solution polymerization offers an alternative route where the solvent can help to overcome the challenges of high melt viscosity and improve monomer mobility. The choice of solvent and its concentration becomes an important consideration to ensure efficient polymerization and to facilitate the removal of byproducts like water.

Influence of Branched Structure on Polymerization Parameters

The branched nature of 2,9-Dibutyldecanedioic acid has a profound influence on key polymerization parameters, primarily through steric effects that alter monomer reactivity and the propagation of polymer chains.

Steric Effects on Monomer Reactivity and Polymer Chain Propagation

Steric hindrance is a significant consequence of the butyl side chains in 2,9-Dibutyldecanedioic acid. These bulky groups can partially shield the carboxylic acid functional groups, making them less accessible for reaction with the co-monomer (a diol for polyesters or a diamine for polyamides). This can lead to a decrease in the rate of polymerization.

Control of Polymer Architecture and Molecular Weight Distribution

The use of 2,9-Dibutyldecanedioic acid provides a means to control the polymer architecture by introducing branching points at regular intervals along the chain. This leads to a more complex, three-dimensional structure compared to the linear chains formed from unbranched dicarboxylic acids.

The steric effects of the butyl groups can also influence the molecular weight distribution of the final polymer. Slower reaction rates and potential differences in the reactivity of the two carboxylic acid groups (if the molecule is asymmetric) can lead to a broader molecular weight distribution. However, with careful control of polymerization conditions, it is possible to produce branched polymers with a well-defined molecular weight. The ability to control branching is crucial for tailoring the rheological properties of the polymer, which is important for processing applications such as extrusion and injection molding.

Design of Novel Polymer Architectures via 2,9-Dibutyldecanedioic Acid Incorporation

The unique structure of 2,9-Dibutyldecanedioic acid opens up possibilities for the design of novel polymer architectures with specialized properties. By moving beyond simple linear chains, researchers can create materials with enhanced solubility, improved processability, and unique mechanical behaviors.

The introduction of butyl branches can disrupt the ability of polymer chains to pack into crystalline lattices, leading to the formation of amorphous or semi-crystalline materials. Amorphous polymers are often characterized by their transparency and toughness, making them suitable for applications where these properties are desired.

Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the use of 2,9-Dibutyldecanedioic acid in the contexts outlined in the request. Searches for its application as a monomer in the synthesis of block copolymers, graft copolymers, hyperbranched polymers, or dendritic systems did not yield any specific studies.

Similarly, information regarding its function as a cross-linking agent for producing thermosetting polymers and elastomers, or any related studies on network density and cross-link efficiency, is not present in the available scientific literature.

The requested topics are highly specific areas of polymer chemistry. The absence of "2,9-Dibutyldecanedioic acid" in this context suggests that it has not been a subject of published research for these particular advanced material applications. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on this compound.

Research on Environmental and Sustainable Aspects of 2,9 Dibutyldecanedioic Acid Chemistry

Biodegradation Pathways for Branched Dicarboxylic Acids

The degradation of dicarboxylic acids in the environment is a critical aspect of their ecological footprint. For long-chain and branched dicarboxylic acids, this process is primarily mediated by microbial activity. The primary metabolic route for the formation and subsequent degradation of these compounds involves ω-oxidation and β-oxidation pathways. nih.govfraunhofer.de In ω-oxidation, a terminal methyl group of a fatty acid is oxidized to a carboxylic acid, forming a dicarboxylic acid. nih.govfraunhofer.de These resulting dicarboxylic acids can then be broken down further, typically through peroxisomal β-oxidation, which shortens the carbon chain. nih.gov

To evaluate the environmental persistence of chemical substances, standardized methodologies are employed. These tests provide data on the extent and rate of biodegradation under specific conditions.

Ready Biodegradability Tests: These tests, such as the OECD 301 series, assess the potential for rapid and complete biodegradation. For instance, a study on a related ester substance used OECD 301B, which measures CO2 evolution, and another used OECD 301F (Manometric Respirometry) to measure oxygen consumption. epa.gov A substance is generally considered readily biodegradable if it reaches a certain percentage of degradation (e.g., 60-70%) within a 28-day period and satisfies a "10-day window," although this window may not be applicable to complex UVCB (Unknown or Variable Composition, Complex Reaction Products or Biological Materials) substances that degrade sequentially. epa.gov

Inherent Biodegradability Tests: When a substance does not pass the stringent ready biodegradability tests, further studies can determine if it has the potential to biodegrade under other conditions.

Simulation Testing: Aquatic simulation tests like OECD 308 and 309 can be used to determine a substance's half-life in water and sediment, providing insights into its environmental persistence. miljodirektoratet.no

Metabolite Identification: To understand the degradation pathway, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify intermediate metabolites formed during the biodegradation process. mdpi.comnih.gov For example, in the degradation of dibutyl phthalate (B1215562), intermediates like monobutyl phthalate (MBP) and phthalic acid (PA) were identified, clarifying the degradation sequence. mdpi.com

The following table summarizes common methodologies for assessing biodegradation.

| Methodology | Guideline | Purpose | Typical Measurement |

| CO2 Evolution Test | OECD 301B | Assesses ready biodegradability in an aerobic aqueous medium. | CO2 production over 28 days. |

| Manometric Respirometry Test | OECD 301F | Determines ready biodegradability by measuring oxygen consumption. | O2 consumption over 28 days. |

| Marine Aerobic Biodegradation | OECD 306 | Evaluates biodegradability in seawater. | Dissolved Organic Carbon (DOC) removal or O2 demand. |

| Sediment Simulation Test | OECD 308 | Studies biodegradation and transformation in aerobic and anaerobic water-sediment systems. | Rate of degradation and half-life (DT50). |

Microorganisms are central to the breakdown of dicarboxylic acids. Specific strains of bacteria and yeast have been identified for their ability to metabolize these compounds through enzymatic action.

The key enzymatic pathway for the synthesis and degradation of long-chain dicarboxylic acids in microbes is ω-oxidation. fraunhofer.de This process involves three main enzymatic reactions:

A cytochrome P450 monooxygenase hydroxylates the terminal methyl group of a fatty acid.

An alcohol dehydrogenase oxidizes the resulting ω-hydroxy fatty acid to an aldehyde.

An aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid, yielding the final α,ω-dicarboxylic acid. nih.gov

Yeast species, particularly from the genus Candida, are well-known for their ability to convert fatty acids into dicarboxylic acids via this ω-oxidation pathway. fraunhofer.de However, these organisms also possess the β-oxidation pathway, which degrades the newly formed dicarboxylic acids, preventing their accumulation in nature. fraunhofer.de

Research into the biodegradation of phthalate esters, which involves dicarboxylic acid intermediates, has identified specific bacterial strains capable of this process. For example, Acinetobacter baumannii DP-2 and Burkholderia pyrrocinia B1213 have been shown to effectively degrade dibutyl phthalate (DBP) and di-(2-ethylhexyl) phthalate (DEHP), respectively. mdpi.comnih.gov The degradation pathway typically involves the hydrolysis of the ester bonds to form phthalic acid, which is then further catabolized. nih.gov For branched structures, such as in perfluorinated ether carboxylic acids (PFECAs), the branching can influence the degradation pathway, sometimes leading to H/F exchange reactions that may retard further breakdown. acs.org

Development of Sustainable Synthetic Routes and Processes

The chemical industry is actively seeking to replace traditional, often harsh, manufacturing methods with more sustainable alternatives. This includes the use of renewable feedstocks, improving energy efficiency, and minimizing waste.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. For dicarboxylic acid production, several strategies are being explored.

Biocatalysis: Using enzymes or whole microbial cells can enable reactions under mild conditions (lower temperature and pressure), reducing energy consumption compared to conventional chemical methods. rsc.orgslideshare.net For example, the enzymatic production of dodecanedioic acid (DDDA) from dodecanoic acid is being developed as a "green" alternative to chemical synthesis. researchgate.net

Electrochemical Synthesis: Electrocatalysis offers a pathway to activate stable molecules like CO2 under mild conditions, providing a more energy-efficient route to carboxylic acids compared to traditional thermochemical processes. beilstein-journals.org

In Situ Product Recovery (ISPR): In fermentation processes, the accumulation of the product, such as an organic acid, can inhibit microbial activity. ISPR techniques, like reactive extraction, continuously remove the product from the fermentation broth. mdpi.comimanagerpublications.com This alleviates product inhibition, improving titer and productivity, as demonstrated in the production of muconic acid where titers improved by 300%. mdpi.com

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. By continuously removing a byproduct like water, it can shift the reaction equilibrium, increasing selectivity and conversion rates, as proposed for the production of 2,5-furandicarboxylic acid (FDCA). sbir.gov

| Intensification Strategy | Principle | Benefit | Example Application |

| Biocatalysis | Use of enzymes or microbes as catalysts. | Mild reaction conditions, high selectivity, reduced energy use. | Production of dicarboxylic acids from fatty acids. researchgate.net |

| Reactive Extraction (ISPR) | Continuous removal of product during fermentation. | Alleviates product inhibition, increases productivity and titer. | Muconic acid production. mdpi.com |

| Electrochemical Synthesis | Using electricity to drive chemical reactions. | Use of less aggressive reagents, higher energy efficiency. | Carboxylic acid synthesis from CO2. beilstein-journals.org |